molecular formula C13H9F3N4O5S B2529860 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene CAS No. 1025590-81-1

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene

Cat. No.: B2529860
CAS No.: 1025590-81-1
M. Wt: 390.29
InChI Key: NFCLWLOJZRJOFG-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is a complex organic compound that features a nitro group, a pyrimidinylamino group, and a trifluoromethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrimidine derivative and introduce the nitro group through nitration reactions. The trifluoromethoxyphenylsulfonyl group can be introduced via sulfonylation reactions using suitable sulfonyl chlorides. The final step often involves coupling these intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-2-(pyrimidin-2-ylamino)-1-phenylethene: Lacks the trifluoromethoxy and sulfonyl groups, resulting in different chemical properties and reactivity.

    1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-methoxyphenyl)sulfonyl)ethene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its electronic properties and interactions.

Uniqueness

1-Nitro-2-(pyrimidin-2-ylamino)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)ethene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(Z)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O5S/c14-13(15,16)25-9-2-4-10(5-3-9)26(23,24)11(20(21)22)8-19-12-17-6-1-7-18-12/h1-8H,(H,17,18,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCLWLOJZRJOFG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)N/C=C(/[N+](=O)[O-])\S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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